![molecular formula C20H24N6O3 B11620786 6-imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510761-68-9](/img/structure/B11620786.png)

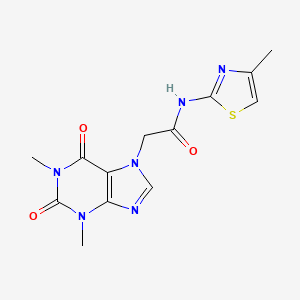

6-imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

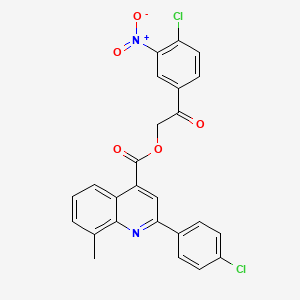

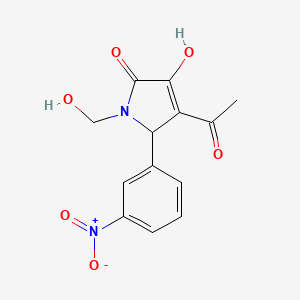

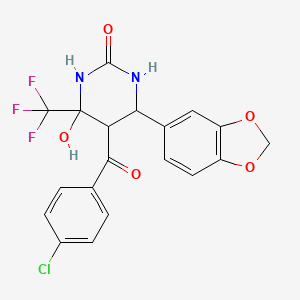

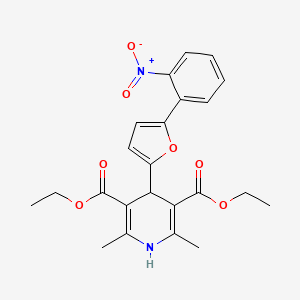

6-Imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-5-carboxamid ist eine komplexe organische Verbindung mit einer einzigartigen trizyklischen Struktur. Diese Verbindung ist aufgrund ihrer möglichen Anwendungen in verschiedenen Bereichen wie der pharmazeutischen Chemie, der Pharmakologie und der Materialwissenschaften von Interesse. Ihre Struktur enthält mehrere funktionelle Gruppen, darunter eine Iminogruppe, einen Morpholinring und einen Triazatrizyklus-Kern, die zu ihrer vielseitigen chemischen Reaktivität und biologischen Aktivität beitragen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-5-carboxamid umfasst typischerweise eine mehrstufige organische Synthese. Schlüsselschritte können umfassen:

Bildung des Triazatrizyklus-Kerns: Dies kann durch Cyclisierungsreaktionen mit geeigneten Vorläufern erreicht werden. Beispielsweise kann ausgehend von einem geeigneten Triazin-Derivat eine Cyclisierung unter Verwendung von Reagenzien wie Phosphorylchlorid (POCl3) unter Rückflussbedingungen induziert werden.

Einführung der Iminogruppe: Die Iminogruppe kann durch eine Kondensationsreaktion mit einem Amin, wie z. B. Methylamin, unter sauren oder basischen Bedingungen eingeführt werden.

Anlagerung des Morpholinrings: Der Morpholinring kann durch nukleophile Substitutionsreaktionen angeglichen werden, bei denen ein halogenierter Vorläufer mit Morpholin in Gegenwart einer Base wie Kaliumcarbonat (K2CO3) reagiert.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Skalierung des Prozesses zur Erfüllung der industriellen Anforderungen beinhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

6-Imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-5-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) oxidiert werden, was möglicherweise zur Bildung von Oxo-Derivaten führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, die die Iminogruppe möglicherweise zu einem Amin reduzieren können.

Substitution: Nukleophile Substitutionsreaktionen können am Morpholinring oder an anderen reaktiven Stellen stattfinden, wobei Reagenzien wie Alkylhalogenide oder Acylchloride verwendet werden.

Häufige Reagenzien und Bedingungen

Oxidation: H2O2, KMnO4, unter sauren oder basischen Bedingungen.

Reduktion: NaBH4, LiAlH4, typischerweise in wasserfreien Lösungsmitteln wie Tetrahydrofuran (THF).

Substitution: Alkylhalogenide, Acylchloride, in Gegenwart von Basen wie K2CO3 oder Natriumhydrid (NaH).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Oxo-Derivaten führen, während die Reduktion zu Amin-Derivaten führen kann.

Analyse Chemischer Reaktionen

Types of Reactions

6-imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), potentially leading to the formation of oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), which may reduce the imino group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or other reactive sites, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, under acidic or basic conditions.

Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like tetrahydrofuran (THF).

Substitution: Alkyl halides, acyl chlorides, in the presence of bases like K2CO3 or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktivitäten und die Entwicklung neuartiger Synthesemethoden.

Biologie

In der biologischen Forschung kann die Verbindung als Sonde zur Untersuchung von Enzymwechselwirkungen und zellulären Signalwegen dienen. Ihre Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, macht sie zu einem wertvollen Werkzeug in biochemischen Assays.

Medizin

Medizinisch gesehen hat die Verbindung Potenzial als therapeutisches Mittel. Ihre strukturellen Merkmale deuten darauf hin, dass sie mit bestimmten Rezeptoren oder Enzymen interagieren könnte, was sie zu einem Kandidaten für die Medikamentenentwicklung macht, insbesondere bei der Behandlung von Krankheiten, bei denen diese Zielstrukturen beteiligt sind.

Industrie

In der Industrie könnte die Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen verwendet werden, da sie eine einzigartige chemische Struktur aufweist.

Wirkmechanismus

Der Mechanismus, über den 6-Imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-5-carboxamid seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Imino- und Morpholingruppen der Verbindung können die Bindung an aktive Zentren erleichtern, während der Triazatrizyklus-Kern strukturelle Stabilität und Spezifität bietet. Die beteiligten Signalwege können die Hemmung der Enzymaktivität oder die Modulation der Rezeptorsignalisierung umfassen, was zu nachgeschalteten biologischen Wirkungen führt.

Wirkmechanismus

The mechanism by which 6-imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s imino and morpholine groups may facilitate binding to active sites, while the triazatricyclic core provides structural stability and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to downstream biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-Methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amin: Ähnlich in Bezug auf einen Morpholinring und eine komplexe heterozyklische Struktur.

N-Cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]chinazolin-6-yl}: Teilt den Morpholinring und einen trizyklischen Kern.

Einzigartigkeit

Was 6-Imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-5-carboxamid auszeichnet, ist seine spezifische Triazatrizyklus-Struktur, die eine einzigartige chemische Reaktivität und biologische Aktivität verleiht. Diese Struktur ermöglicht Wechselwirkungen, die mit einfacheren oder weniger starren Verbindungen nicht möglich sind, wodurch sie zu einem wertvollen Molekül für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen wird.

Eigenschaften

CAS-Nummer |

510761-68-9 |

|---|---|

Molekularformel |

C20H24N6O3 |

Molekulargewicht |

396.4 g/mol |

IUPAC-Name |

6-imino-N-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

InChI |

InChI=1S/C20H24N6O3/c1-22-19(27)14-13-15-18(23-16-5-2-3-7-25(16)20(15)28)26(17(14)21)8-4-6-24-9-11-29-12-10-24/h2-3,5,7,13,21H,4,6,8-12H2,1H3,(H,22,27) |

InChI-Schlüssel |

RDSWPTDOMAJTAH-UHFFFAOYSA-N |

Kanonische SMILES |

CNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCCN4CCOCC4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(Butan-2-YL)-2-[N-(4-chlorophenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11620712.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11620726.png)

![(5Z)-3-(4-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11620733.png)

![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B11620739.png)

![Ethyl (2E)-5-(3-methoxyphenyl)-7-methyl-2-{[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11620779.png)

![7-(3-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11620789.png)

![2-ethoxyethyl {[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11620796.png)

![Dimethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-[4-(ethoxycarbonyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11620805.png)

![3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11620813.png)